molecular formula C26H37NO5 B15132729 (5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-YL]cyclopentyl]-5-heptenamide

(5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-YL]cyclopentyl]-5-heptenamide

Cat. No.: B15132729
M. Wt: 443.6 g/mol
InChI Key: KVKRYMGBWCAHHK-KRHYTXONSA-N
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Description

(5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-YL]cyclopentyl]-5-heptenamide is a complex organic compound with a unique structure that includes cyclopropyl, dihydroxy, and phenoxy groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-YL]cyclopentyl]-5-heptenamide typically involves multiple steps, including the formation of the cyclopropylmethyl group, the dihydroxy cyclopentyl ring, and the phenoxy butenyl chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-YL]cyclopentyl]-5-heptenamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The double bonds and carbonyl groups can be reduced to alkanes or alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the double bonds may produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-YL]cyclopentyl]-5-heptenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential therapeutic applications, including its effects on cellular processes and disease pathways.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties are evaluated to determine its efficacy and safety in treating various medical conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it a valuable component in the formulation of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-YL]cyclopentyl]-5-heptenamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and physiological responses. The compound’s effects are mediated through its binding to active sites or allosteric sites on target proteins, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-YL]cyclopentyl]-5-heptenamide: shares structural similarities with other cyclopentyl and phenoxy-containing compounds.

    Cyclopropylmethyl derivatives: These compounds often exhibit similar reactivity and biological activity due to the presence of the cyclopropylmethyl group.

    Dihydroxy cyclopentyl compounds: These molecules share the dihydroxy cyclopentyl ring, which contributes to their chemical and biological properties.

    Phenoxy butenyl compounds: These compounds contain the phenoxy butenyl chain, which influences their reactivity and interactions with biological targets.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H37NO5

Molecular Weight

443.6 g/mol

IUPAC Name

(Z)-N-(cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enamide

InChI

InChI=1S/C26H37NO5/c28-20(18-32-21-8-4-3-5-9-21)14-15-23-22(24(29)16-25(23)30)10-6-1-2-7-11-26(31)27-17-19-12-13-19/h1,3-6,8-9,14-15,19-20,22-25,28-30H,2,7,10-13,16-18H2,(H,27,31)/b6-1-,15-14+/t20-,22-,23-,24+,25-/m1/s1

InChI Key

KVKRYMGBWCAHHK-KRHYTXONSA-N

Isomeric SMILES

C1CC1CNC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](COC3=CC=CC=C3)O)O)O

Canonical SMILES

C1CC1CNC(=O)CCCC=CCC2C(CC(C2C=CC(COC3=CC=CC=C3)O)O)O

Origin of Product

United States

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